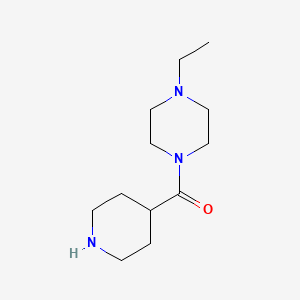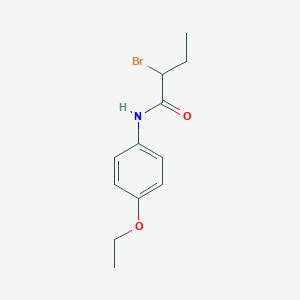
2-bromo-N-(4-ethoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-bromo-N-(4-ethoxyphenyl)butanamide involves multi-step reactions starting from various organic acids, esters, and hydrazides, leading to the formation of the desired butanamide derivatives. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves the conversion of organic acids into corresponding esters, hydrazides, and finally the target compounds using N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide as an intermediate . Similarly, the synthesis of N-(4-bromophenyl)-2-methacrylamide is achieved by reacting 4-bromoaniline with methacryloyl chloride, followed by copolymerization with n-butyl methacrylate .
Molecular Structure Analysis
The molecular structure of related butanamide compounds has been determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using NMR, FT-IR, high-resolution mass spectrometry, and single-crystal X-ray diffraction, revealing its monoclinic system and space group . The crystal structure of another derivative, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was also determined by X-ray diffraction, showing a monoclinic system with specific geometric parameters .
Chemical Reactions Analysis
The butanamide derivatives undergo various chemical reactions, including copolymerization and reactions with nucleophilic agents. The copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate has been studied, revealing the influence of the butanamide content on the glass transition temperature and thermal stability of the resulting copolymers . Alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, which share a bromomethyl moiety with the butanamide derivatives, react with secondary amines, sodium butylthiolate, and potassium thiocyanate to form various products .
Physical and Chemical Properties Analysis
The physical and chemical properties of butanamide derivatives are characterized by their solid-state arrangements, hydrogen bonding, acidity, and thermal stability. For instance, 4-hydroxy-N-(2-hydroxyethyl)butanamides prefer linear conformations in the solid state, forming dimers and polymers through intermolecular hydrogen bonds. Their acidity is influenced by the presence of hydroxyl groups, as evidenced by pKa values and cyclic voltammetric experiments . The thermal stability of copolymers derived from N-(4-bromophenyl)-2-methacrylamide increases with the concentration of butanamide units, as determined by thermogravimetric analysis .
Applications De Recherche Scientifique
Chemical Behavior and Kinetics
- A study on substituted 4-chloro-N-phenylbutanamides in aqueous solutions of sodium hydroxide revealed insights into the chemical behavior of similar compounds. This includes the ring closure process to form substituted 1-phenylpyrrolidin-2-ones and subsequent hydrolysis to derivatives of sodium 4-amino-N-phenylbutanoates, which could inform the chemical behavior of 2-Bromo-N-(4-Ethoxyphenyl)Butanamide (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).
Synthesis of Derivatives for Biological Activities
- Research on the synthesis of new N-substituted butanamide derivatives has shown potential in creating compounds with significant biological activities, such as lipoxygenase inhibitors. This indicates that derivatives of 2-Bromo-N-(4-Ethoxyphenyl)Butanamide may also be synthesized for similar biological applications (Aziz‐ur‐Rehman et al., 2016).
Applications in Molecular Electronics
- Aryl bromides, similar to 2-Bromo-N-(4-Ethoxyphenyl)Butanamide, have been used as building blocks for molecular wires in molecular electronics, suggesting potential applications of 2-Bromo-N-(4-Ethoxyphenyl)Butanamide in this field (Stuhr-Hansen et al., 2005).
Synthesis of Antidiabetic Agents
- The sequential conversion of similar compounds into various derivatives has been studied for their potential as antidiabetic agents, indicating that 2-Bromo-N-(4-Ethoxyphenyl)Butanamide might also be explored in this context (Nazir et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-N-(4-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-11(13)12(15)14-9-5-7-10(8-6-9)16-4-2/h5-8,11H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTMQQXLKSVBMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279492 |
Source


|
| Record name | Butanamide, 2-bromo-N-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-ethoxyphenyl)butanamide | |
CAS RN |
451460-05-2 |
Source


|
| Record name | Butanamide, 2-bromo-N-(4-ethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451460-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-bromo-N-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

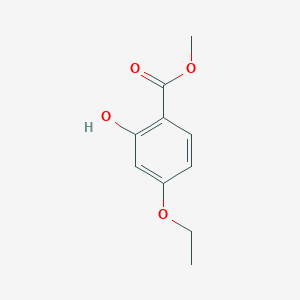
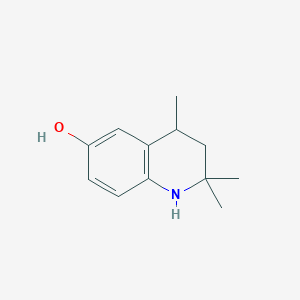
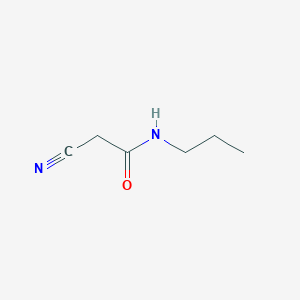
![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)
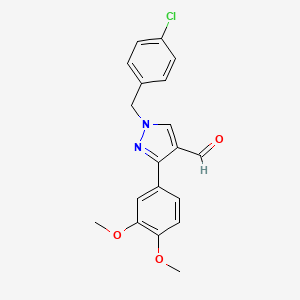
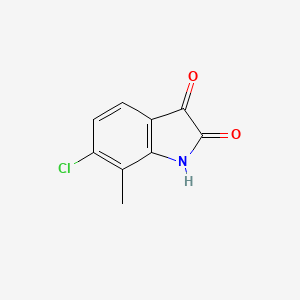




![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)
